11-O-Demethyl-17-O-deacetylvindoline

Description

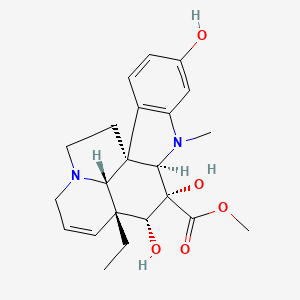

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O5 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-5,10,11-trihydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H28N2O5/c1-4-20-8-5-10-24-11-9-21(16(20)24)14-7-6-13(25)12-15(14)23(2)17(21)22(28,18(20)26)19(27)29-3/h5-8,12,16-18,25-26,28H,4,9-11H2,1-3H3/t16-,17+,18+,20+,21+,22-/m0/s1 |

InChI Key |

MNCVVTFLNVITRD-RLFCDOPRSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)O)C |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)O)C |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)O)C |

Origin of Product |

United States |

Biosynthesis and Enzymology of 11 O Demethyl 17 O Deacetylvindoline and Its Immediate Derivatives

Precursors and Early Biosynthetic Steps Leading to 11-O-Demethyl-17-O-deacetylvindoline

The journey to this compound begins with the monoterpenoid indole (B1671886) alkaloid (MIA) precursor, tabersonine (B1681870). The conversion of tabersonine to vindoline (B23647) is a well-understood six-step process that occurs within specialized cells of C. roseus leaves. nih.govnih.govnih.gov The initial steps of this pathway are localized in the leaf epidermis, while the final reactions take place in the laticifer and idioblast cells of the mesophyll. nih.govnih.gov

The transformation starts with the hydroxylation of tabersonine at the C-16 position, a reaction catalyzed by Tabersonine 16-hydroxylase (T16H) . nih.govnih.gov This is followed by an O-methylation at the newly added hydroxyl group, a step performed by 16-hydroxytabersonine-O-methyltransferase (16-OMT) to produce 16-methoxytabersonine. nih.govnih.gov

The subsequent steps involve the hydration of the 2,3-double bond of the aspidosperma skeleton. This is a two-step process involving the coupled action of Tabersonine 3-oxygenase (T3O) and Tabersonine 3-reductase (T3R) . nih.govnih.gov T3O first forms an epoxide, which is then reduced by T3R to yield 3-hydroxy-16-methoxy-2,3-dihydrotabersonine. nih.gov This intermediate then undergoes N-methylation at the indole nitrogen (N1), catalyzed by an N-methyltransferase (NMT) . nih.govnih.gov

The final step before the formation of the substrate for 11-OMT is a critical hydroxylation at the C-4 position. This reaction is catalyzed by Desacetoxyvindoline-4-hydroxylase (D4H) , which converts its substrate to 17-O-deacetylvindoline. nih.govnih.gov This compound is the direct precursor that is then hydroxylated, leading to the formation of this compound, the specific substrate for the subsequent methylation step.

Table 1: Key Enzymatic Steps from Tabersonine to the Precursor of this compound

| Step | Precursor | Enzyme | Product |

| 1 | Tabersonine | Tabersonine 16-hydroxylase (T16H) | 16-Hydroxytabersonine |

| 2 | 16-Hydroxytabersonine | 16-Hydroxytabersonine-O-methyltransferase (16-OMT) | 16-Methoxytabersonine |

| 3 | 16-Methoxytabersonine | Tabersonine 3-oxygenase (T3O) & Tabersonine 3-reductase (T3R) | 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine |

| 4 | 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine | N-methyltransferase (NMT) | Desacetoxyvindoline |

| 5 | Desacetoxyvindoline | Desacetoxyvindoline-4-hydroxylase (D4H) | 17-O-Deacetylvindoline |

Enzymatic Methylation at C-11: S-Adenosyl-L-methionine:this compound 11-O-Methyltransferase (11-OMT)

A pivotal step in the late stage of vindoline biosynthesis is the methylation of the hydroxyl group at the C-11 position of this compound. This reaction is catalyzed by the enzyme S-Adenosyl-L-methionine:this compound 11-O-methyltransferase (11-OMT) . nih.gov This enzymatic step must occur before the final acetylation at the C-17 position, highlighting the ordered sequence of reactions in the pathway. nih.gov

The enzyme 11-OMT has been successfully isolated from differentiated plants of Catharanthus roseus. nih.gov While specific details on the multi-step purification protocol for 11-OMT are not extensively documented in available literature, the process for similar methyltransferases from plant sources typically involves a combination of protein purification techniques. These methods often include initial protein extraction from plant tissues, followed by ammonium (B1175870) sulfate (B86663) precipitation to fractionate proteins based on solubility. cas.cznih.gov Further purification is achieved through a series of column chromatography steps, which may include:

Ion-Exchange Chromatography (e.g., DEAE-Sepharose) to separate proteins based on charge. cas.cz

Affinity Chromatography (e.g., Adenosine-Agarose) to isolate enzymes that bind specifically to ligands like S-adenosyl-L-methionine or its analogues. cas.czresearchgate.net

Hydrophobic Interaction Chromatography to separate proteins based on their hydrophobicity. nih.gov

Gel Filtration Chromatography (e.g., Sephacryl S-200) to separate proteins by their molecular size. cas.cznih.gov

These methods, applied sequentially, can lead to a significant fold-purification of the target enzyme, allowing for its biochemical characterization.

Research has demonstrated that the 11-O-methyltransferase exhibits high substrate specificity. nih.gov It specifically catalyzes the methylation of this compound. nih.gov This specificity ensures that the methylation occurs at the correct stage of the biosynthetic pathway, preventing the formation of undesired byproducts. The strict substrate requirement, particularly the need for a reduced 2,3-double bond in the aspidosperma skeleton as seen with other late-stage vindoline enzymes, is a hallmark of the pathway's precision. nih.gov

The methylation reaction catalyzed by 11-OMT is dependent on the cofactor S-Adenosyl-L-methionine (SAM or AdoMet) . nih.gov SAM is a common cosubstrate in biological systems that serves as the primary donor of methyl groups in a vast number of transmethylation reactions. researchgate.netsemanticscholar.org In this specific reaction, 11-OMT facilitates the transfer of the methyl group from SAM to the C-11 hydroxyl group of its alkaloid substrate. While many O-methyltransferases require divalent cations like Mg²⁺ for activity, specific requirements for such cations for 11-OMT have not been detailed in the available literature. nih.govnih.govsemanticscholar.org

The optimal pH and temperature conditions are critical for an enzyme's catalytic efficiency. For other O-methyltransferases isolated from plant sources, pH optima are typically found in the neutral to slightly alkaline range, often between 7.2 and 8.0. nih.govresearchgate.netsemanticscholar.org Similarly, temperature optima for plant methyltransferases are often observed in the range of 30-45°C. cas.cz However, the specific pH and temperature optima for S-Adenosyl-L-methionine:this compound 11-O-methyltransferase have not been reported in the reviewed scientific literature.

Molecular Biology of 11-OMT

The methylation of the 11-hydroxyl group of this compound is a critical step in the vindoline biosynthesis pathway. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:this compound 11-O-methyltransferase, hereafter referred to as 11-OMT. Research indicates that this O-methylation at the C-11 position necessarily occurs before the O-acetylation at the C-17 position.

Despite the identification and characterization of the 11-OMT enzyme activity from Catharanthus roseus plant extracts, detailed information regarding the specific cloning and expression of the gene encoding this particular methyltransferase is not extensively documented in publicly available scientific literature. While numerous O-methyltransferase genes have been cloned and characterized from C. roseus and other plants, including those involved in flavonoid and other alkaloid biosynthetic pathways, the specific gene for 11-OMT has not been the subject of detailed cloning and heterologous expression reports. General methodologies for such work in C. roseus often involve creating a cDNA library from tissues where the target enzyme activity is high, followed by screening with probes designed from conserved regions of other known plant O-methyltransferases.

The regulation of TIA biosynthesis in C. roseus is known to be complex, involving a network of transcription factors that respond to developmental cues and environmental stimuli. Key regulators include transcription factors from the AP2/ERF family, such as ORCA2 and ORCA3, as well as bHLH and MYB transcription factors. plos.org These regulators are often responsive to the plant hormone jasmonate, which can be induced by elicitors like yeast extract or chitooligosaccharides, leading to an upregulation of pathway genes. plos.orgrsc.org

While the general regulatory network of the TIA pathway is well-studied, specific details on the transcriptional regulation of the 11-OMT gene are limited. It is presumed that the expression of 11-OMT is coordinated with other genes in the vindoline branch of the pathway, likely sharing common regulatory elements in its promoter region that are recognized by the same set of transcription factors. However, without the cloned promoter sequence of the 11-OMT gene, a detailed analysis of its specific regulatory elements and their interaction with known transcription factors remains to be elucidated.

Enzymatic Acetylation at C-17: Acetyl-CoA:17-O-Deacetylvindoline 17-O-Acetyltransferase (DAT)

The final step in vindoline biosynthesis is the acetylation of the 17-hydroxyl group of 17-O-deacetylvindoline. This reaction is catalyzed by Acetyl-CoA:17-O-deacetylvindoline 17-O-acetyltransferase (DAT), an enzyme that has been successfully isolated and characterized from the leaves of C. roseus.

The purification of DAT from C. roseus leaves has been achieved through various multi-step procedures to obtain a homogenous enzyme preparation. One successful purification protocol involved an initial ammonium sulfate precipitation of the crude protein extract. This was followed by a series of column chromatography steps, including gel filtration, anion exchange, and hydroxyapatite (B223615) chromatography. The final step in this purification scheme utilized affinity chromatography to achieve a 3,300-fold purification.

An alternative method described the purification of DAT to homogeneity through a three-step column chromatography process, which was then followed by preparative isoelectric focusing. nih.gov This technique separates proteins based on their isoelectric point (pI), and for DAT, a pI between 4.7 and 5.3 has been reported. These purification strategies have been crucial for the subsequent biochemical characterization of the enzyme.

Purified DAT has been extensively characterized to understand its catalytic properties. The enzyme exhibits an optimal pH range of 7.5 to 9.0 for its activity. uniprot.org Interestingly, the DAT enzyme can also catalyze the reverse reaction, the hydrolysis of the 17-O-acetyl group of vindoline, when in the presence of free coenzyme A. nih.gov This enzyme is specifically found in the parts of the plant that accumulate vindoline and has not been detected in cell suspension cultures of C. roseus. nih.gov

The DAT enzyme demonstrates a high degree of specificity for its substrates, 17-O-deacetylvindoline and acetyl-CoA. nih.gov Kinetic studies have been performed to determine the enzyme's affinity for these substrates and its maximum reaction velocity. The reported kinetic parameters from different studies show some variation but confirm the enzyme's efficiency. Inhibition of DAT activity has been observed in the presence of tabersonine and coenzyme A.

Below are the reported kinetic parameters for the DAT enzyme.

Table 1: Kinetic Parameters of DAT

| Substrate | Km (µM) | Vmax (pkat/µg protein) | Source |

|---|---|---|---|

| Acetyl-CoA | 6.5 | 12.6 | uniprot.org |

| 17-O-Deacetylvindoline | 1.3 | 10.1 | uniprot.org |

| Acetyl-CoA | 9.5 | 1.9 (pmol/sec/mg) | uniprot.org |

Biochemical Characterization of DAT

Cofactor Requirements

The enzymatic conversion of deacetylvindoline (B137571) to vindoline by deacetylvindoline 4-O-acetyltransferase (DAT) demonstrates an absolute requirement for acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. researchgate.netnih.gov Research has shown that in the forward reaction, the presence of acetyl-CoA is essential for the acetylation of deacetylvindoline derivatives that possess a double bond at positions 6 and 7. researchgate.net Conversely, the reverse reaction, the hydrolysis of the acetyl group from vindoline, is dependent on the presence of free coenzyme A (CoA). researchgate.netnih.gov

Studies have indicated that dithiothreitol (B142953) is crucial for maintaining the enzyme's activity. researchgate.net Furthermore, the activity of DAT can be influenced by the presence of certain cations. Inhibition of the enzyme has been observed with K+, Mg2+, and Mn2+. nih.gov

pH and Temperature Optima

The optimal conditions for the activity of deacetylvindoline 4-O-acetyltransferase (DAT) have been determined through various studies. The enzyme exhibits a pH optimum in the range of 7.5 to 9.0. researchgate.netnih.govuniprot.org Kinetic studies have often been conducted at a pH of 7.6 and a temperature of 37°C. uniprot.org

Table 1: pH and Temperature Optima for Deacetylvindoline 4-O-acetyltransferase (DAT)

| Parameter | Optimal Value | References |

| pH | 7.5 - 9.0 | researchgate.netnih.govuniprot.org |

| Temperature | 37°C (for kinetic studies) | uniprot.org |

| Note: This interactive table summarizes the optimal pH and the temperature used in key kinetic studies for DAT activity. |

Molecular Biology of DAT

The enzyme deacetylvindoline 4-O-acetyltransferase (DAT), which catalyzes the final step in vindoline biosynthesis, is encoded by the DAT gene in Catharanthus roseus. nih.gov

Gene Cloning and Expression

The DAT gene from Catharanthus roseus has been successfully cloned and expressed in various systems to study its function and regulation. nih.gov The gene encodes a protein with a molecular weight of approximately 45,000 daltons. researchgate.net Expression of the DAT gene has been demonstrated in C. roseus hairy root cultures, leading to high levels of DAT enzyme activity. nih.gov This genetic engineering approach has been utilized to alter the profile of monoterpenoid indole alkaloids in these cultures. nih.gov

Furthermore, the DAT gene has been expressed in heterologous systems such as Nicotiana tabacum (tobacco). nih.gov Studies involving the fusion of the DAT promoter with reporter genes like β-glucuronidase (GUS) have been instrumental in analyzing the promoter's activity and the regulation of gene expression. nih.gov These experiments have shown that while the DAT promoter can drive expression in heterologous hosts, the specific spatial expression pattern observed in C. roseus may require additional cis-acting elements not contained within the 2.3 kb upstream promoter region studied. nih.gov

Regulation of Gene Expression

The expression of the DAT gene is subject to complex regulation at the transcriptional level, influenced by developmental cues and environmental stresses. The gene is specifically expressed in the laticifer and idioblast cells of leaves, stems, and flower buds. nih.govnih.gov This tissue-specific expression is a key factor in the localization of vindoline biosynthesis. nih.gov

Several factors have been shown to modulate DAT gene expression:

Light: The biosynthesis of vindoline is light-induced, and this correlates with the expression patterns of genes in the pathway, including desacetoxyvindoline-4-hydroxylase (D4H), which precedes the DAT-catalyzed step. nih.gov

Hormones and Elicitors: Methyl jasmonate can significantly increase the accumulation of transcripts for pathway genes. nih.gov In contrast, the synthetic auxin 2,4-D has been shown to inhibit the expression of a d4h-like gene, suggesting hormonal regulation of the pathway. nih.gov

Abiotic Stress: Studies have demonstrated that drought and salinity stress can lead to a significant increase in the mRNA levels of both D4H and DAT genes in C. roseus leaves. ikiu.ac.ir For instance, drought stress resulted in a 440% increase in DAT gene expression compared to control conditions. ikiu.ac.ir

Nanoparticles: The application of zinc nanoparticles has been shown to increase the expression of the DAT gene, leading to accelerated vincristine (B1662923) production in propagated calli and shoots of C. roseus. nih.gov

Subcellular Localization of Biosynthetic Enzymes within Plant Cells

The biosynthesis of vindoline involves a complex spatial organization within the plant cell, with different enzymatic steps occurring in distinct subcellular compartments.

Cytoplasm: Deacetylvindoline 4-O-acetyltransferase (DAT), the enzyme responsible for the final step in vindoline biosynthesis, is localized in the cytoplasm. nih.govoup.com Other key enzymes in the early stages of the monoterpenoid indole alkaloid pathway, such as tryptophan decarboxylase and strictosidine (B192452) synthase, are also found in the cytoplasm. nih.govoup.com Desacetoxyvindoline-4-hydroxylase (D4H), which catalyzes the step immediately preceding DAT, is also a cytoplasmic enzyme. nih.gov

Chloroplasts: An earlier enzyme in the pathway, S-adenosyl-l-methionine:16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferase, which is involved in a step prior to the formation of this compound, has been localized to the chloroplasts and is specifically associated with the thylakoid membranes. nih.govoup.comresearchgate.net

Endoplasmic Reticulum: Tabersonine 16-hydroxylase (T16H), another upstream enzyme, is anchored to the endoplasmic reticulum. nih.gov

This subcellular compartmentalization suggests that intermediates of the vindoline biosynthetic pathway must be transported between different organelles, such as from the endoplasmic reticulum and chloroplasts to the cytoplasm, where the final steps of vindoline synthesis occur. nih.govoup.com

Table 2: Subcellular Localization of Key Enzymes in Vindoline Biosynthesis

| Enzyme | Abbreviation | Subcellular Location | References |

| Deacetylvindoline 4-O-acetyltransferase | DAT | Cytoplasm | nih.govoup.com |

| Desacetoxyvindoline-4-hydroxylase | D4H | Cytoplasm | nih.gov |

| S-adenosyl-l-methionine:16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferase | NMT | Chloroplast (Thylakoids) | nih.govoup.comresearchgate.net |

| Tabersonine 16-hydroxylase | T16H | Endoplasmic Reticulum | nih.gov |

| Tryptophan decarboxylase | TDC | Cytoplasm | nih.govoup.com |

| Strictosidine synthase | SS | Cytoplasm | nih.govoup.com |

| Note: This interactive table provides a summary of the subcellular locations of enzymes involved in the vindoline biosynthetic pathway. |

Advanced Research in Metabolic Engineering and Biotechnology for Enhanced Alkaloid Production

Genetic Manipulation of Biosynthetic Genes

Genetic manipulation of the genes involved in the vindoline (B23647) biosynthetic pathway offers a powerful tool for enhancing the production of its precursors. A key enzyme in the final steps of vindoline synthesis is S-adenosyl-L-methionine:11-O-demethyl-17-O-deacetylvindoline 11-O-methyltransferase, which specifically catalyzes the methylation of this compound at the C-11 position. nih.gov This O-methylation is a crucial step that precedes the final O-acetylation at the C-17 position to form vindoline. nih.gov

Another critical enzyme, deacetylvindoline-4-O-acetyltransferase (DAT), is responsible for the terminal step in vindoline biosynthesis. nih.govresearchgate.net Overexpression of the DAT gene in C. roseus hairy root cultures has been shown to alter the alkaloid profile, leading to changes in the accumulation of various TIAs. nih.govresearchgate.net While this directly impacts the final step of vindoline synthesis, it also has implications for the metabolic pool of its precursors, including this compound. The genetic engineering of these key enzymes demonstrates the potential to significantly modify the metabolic landscape within the plant cells and enhance the production of desired alkaloids. researchgate.net The manipulation of transcription factors that regulate the expression of multiple genes in the TIA pathway is another promising strategy. mdpi.com For example, the overexpression of the ORCA3 transcription factor can lead to the upregulation of several pathway genes, resulting in increased alkaloid accumulation. mdpi.com

| Gene | Function in Vindoline Biosynthesis | Effect of Genetic Manipulation |

| S-adenosyl-L-methionine:this compound 11-O-methyltransferase | Catalyzes the methylation of this compound. nih.gov | Enhanced production of downstream vindoline precursors. |

| Deacetylvindoline-4-O-acetyltransferase (DAT) | Catalyzes the final acetylation step to form vindoline. nih.govresearchgate.net | Altered alkaloid profiles and potential for increased pathway flux. nih.govresearchgate.net |

| ORCA3 | Transcription factor regulating multiple TIA pathway genes. mdpi.com | Upregulation of several biosynthetic genes, leading to increased alkaloid accumulation. mdpi.com |

Cell Culture Systems for Production Studies

Plant cell culture systems, particularly cell suspension and hairy root cultures, provide a controlled environment for studying and optimizing the production of this compound and other vindoline precursors. These in vitro systems allow for the precise manipulation of culture conditions, such as nutrient media, pH, and temperature, to maximize biomass and alkaloid yield. nih.govnih.gov For instance, the establishment of a two-stage culture system can be highly effective. nih.gov In the first stage, the focus is on optimizing conditions for rapid cell growth and biomass accumulation. In the second stage, the culture conditions are shifted to a production medium that stimulates secondary metabolite synthesis. nih.gov

The choice of explant material and the hormonal composition of the culture medium are critical for initiating and maintaining productive cell lines. Young stem-derived callus of C. roseus has been successfully used to establish cell suspension cultures with high growth rates. nih.gov The optimization of inoculum size, medium pH, and culture temperature are key parameters that need to be fine-tuned for each specific cell line to achieve maximal alkaloid production. nih.gov Hairy root cultures, induced by Agrobacterium rhizogenes, are another valuable platform as they are often genetically stable and can produce a similar spectrum of alkaloids to the parent plant.

| Culture System | Key Optimization Parameters | Advantages for Precursor Production |

| Cell Suspension Culture | Inoculum size, medium pH, temperature, nutrient composition. nih.gov | Controlled environment, scalable, allows for two-stage production strategies. nih.gov |

| Hairy Root Culture | Agrobacterium rhizogenes strain, hormonal balance, precursor feeding. researchgate.net | Genetic stability, similar alkaloid profile to parent plant, amenable to genetic engineering. nih.govresearchgate.net |

Elicitation and Bioreactor Technologies in the Context of Vindoline Precursors

Elicitation is a highly effective strategy for enhancing the production of secondary metabolites in plant cell cultures. Elicitors are compounds that trigger defense responses in plant cells, which often leads to an upregulation of secondary metabolic pathways. nih.gov Both biotic (e.g., fungal extracts, chitosan) and abiotic (e.g., heavy metal salts, UV radiation) elicitors have been successfully used to boost the production of TIAs in C. roseus cultures. researchgate.netnih.gov For example, treating C. roseus leaves with chitooligosaccharides has been shown to significantly increase the accumulation of vindoline and catharanthine (B190766), along with upregulating the expression of key biosynthetic genes. mdpi.com

Chemical Synthesis and Derivatization Approaches Involving the 11 O Demethyl 17 O Deacetylvindoline Scaffold

Semisynthesis from Natural Precursors

The primary route to obtaining 11-O-Demethyl-17-O-deacetylvindoline is through its isolation from natural sources, most notably the Catharanthus roseus plant. This plant is a rich reservoir of various monoterpene indole (B1671886) alkaloids. The biosynthetic pathway within the plant leads to the formation of vindoline (B23647) through a series of enzymatic steps.

One of the late stages of this pathway involves the methylation of this compound at the C-11 position, a reaction catalyzed by the enzyme S-adenosyl-L-methionine: this compound 11-O-methyltransferase. nih.gov This enzymatic step is highly specific and precedes the acetylation at the C-17 position. nih.gov Another enzyme, an unspecific acetylesterase, has been identified that can hydrolyze the acetyl group of vindoline, although its primary role in the biosynthesis is not considered essential. nih.gov

The extraction and purification of vindoline and its precursors from C. roseus provide the starting materials for the semisynthesis of more complex alkaloids like vinblastine (B1199706). This process typically involves the in vitro chemical coupling of vindoline and catharanthine (B190766). dtu.dk

Total Synthesis of the this compound Core

While semisynthesis from natural precursors is a common approach, the total synthesis of the vindoline core, and by extension, this compound, represents a significant challenge in organic chemistry due to its complex, polycyclic structure and multiple stereocenters. The development of a total synthesis route is crucial for ensuring a stable supply of these valuable compounds, independent of the plant source.

Research efforts have focused on developing efficient and stereocontrolled methods to construct the intricate framework of vindoline. These strategies often involve multi-step sequences that require precise control over reaction conditions to achieve the desired stereochemistry.

Regio- and Stereoselective Functionalization Strategies

The functionalization of the this compound scaffold with high regio- and stereoselectivity is paramount for the synthesis of new derivatives with potentially enhanced biological activity. The hydroxyl groups at the C-11 and C-17 positions are key handles for introducing new functionalities.

Enzymatic approaches have proven to be highly effective in achieving this selectivity. For instance, the enzyme S-adenosyl-L-methionine: this compound 11-O-methyltransferase specifically methylates the hydroxyl group at C-11, demonstrating the power of biocatalysis in selectively modifying this complex molecule. nih.gov Similarly, acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyl-transferase specifically acetylates the C-17 hydroxyl group. nih.gov

These enzymatic transformations highlight the potential for developing chemoenzymatic strategies to access a wide range of vindoline analogs. By combining the selectivity of enzymes with the versatility of chemical synthesis, researchers can create novel compounds that would be difficult to access through purely chemical means.

Design and Synthesis of Analogs and Derivatives

The development of analogs and derivatives of this compound is a key area of research aimed at improving the therapeutic properties of the parent compounds and exploring their structure-activity relationships.

The hydroxyl group at the C-11 position is a prime target for modification. As demonstrated by the natural biosynthetic pathway, this position can be methylated. nih.gov Synthetic efforts can explore the introduction of a variety of other functional groups at this position to probe its influence on biological activity.

| Modification | Reagent/Enzyme | Significance |

| Methylation | S-adenosyl-L-methionine: this compound 11-O-methyltransferase | A key step in the natural biosynthesis of vindoline. nih.gov |

The C-17 hydroxyl group is another key site for derivatization. The natural product vindoline features an acetyl group at this position, which is introduced by the enzyme acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyl-transferase. nih.gov

| Modification | Reagent/Enzyme | Significance |

| Acetylation | Acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyl-transferase | A crucial step in the biosynthesis of vindoline. nih.gov |

The coupling of vindoline with catharanthine to form vinblastine involves the formation of a C-C bond between the two indole units. This strategy of linking two complex monomers has inspired the design and synthesis of new derivatives where vindoline is coupled with other structural motifs.

Structure Activity Relationship Sar Studies of 11 O Demethyl 17 O Deacetylvindoline and Its Derivatives Mechanistic Focus

Impact of Structural Modifications on Enzymatic Recognition and Substrate Efficiency

The biosynthesis of vindoline (B23647) from 11-O-Demethyl-17-O-deacetylvindoline involves a series of specific enzymatic transformations. The structural features of the substrate are paramount for recognition and catalytic efficiency by these enzymes.

Research has identified a specific enzyme in Catharanthus roseus, S-adenosyl-L-methionine: this compound 11-O-methyltransferase, which is responsible for the methylation of the C-11 hydroxyl group. nih.gov This enzyme exhibits high substrate specificity, indicating that the presence and position of the hydroxyl group on the aromatic ring are critical for binding to the enzyme's active site. nih.gov The subsequent step in vindoline biosynthesis is the acetylation of the C-17 hydroxyl group, a reaction catalyzed by acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyl-transferase (DAT). nih.gov Studies on DAT have revealed that this enzyme also possesses a high degree of selectivity for its substrate, deacetylvindoline (B137571). nih.govresearchgate.net

The order of these enzymatic reactions is crucial; methylation at C-11 precedes acetylation at C-17. nih.govresearchgate.net This suggests that the presence of the C-11 methoxy (B1213986) group in deacetylvindoline is a key recognition element for the DAT enzyme. Conversely, the 11-O-methyltransferase shows high specificity for its substrate, implying that modifications at the C-17 position could hinder the initial methylation step.

Furthermore, studies on deacetylvindoline O-acetyltransferase (DAT) have highlighted the absolute requirement for a double bond at positions 6 and 7 for the forward reaction to occur. researchgate.net This underscores the importance of the aspidosperma-type skeleton's conformation for proper orientation within the enzyme's active site. The enzyme is also subject to product inhibition by coenzyme A, but not significantly by the vindoline product itself. researchgate.net

An unspecific acetylesterase that can hydrolyze the acetyl group of vindoline has also been detected in C. roseus. nih.gov However, its distribution does not correlate with vindoline accumulation, suggesting it does not play a primary role in the biosynthetic pathway but indicates that the C-17 acetyl group is susceptible to enzymatic cleavage. nih.gov

Table 1: Enzymatic Transformations and Substrate Specificity

| Enzyme | Substrate | Product | Key Structural Requirements for Substrate Recognition |

|---|---|---|---|

| S-adenosyl-L-methionine: this compound 11-O-methyltransferase | This compound | 17-O-Deacetylvindoline | Hydroxyl group at C-11 |

Correlation of Structural Features with Specific Biological Activities

While this compound is primarily recognized as a biosynthetic intermediate, its structural features and those of its derivatives are directly linked to their biological activities, including receptor binding and enzyme inhibition. The monomeric precursors of vinblastine (B1199706), vindoline and catharanthine (B190766), exhibit weak cytotoxicity compared to the dimeric alkaloids. nih.gov This suggests that the dimerization is essential for potent biological activity, such as the inhibition of tubulin polymerization. nih.gov

However, modifications to the vindoline structure itself can impart significant biological activity. For instance, new vindoline derivatives coupled with amino acids (L- and D-tryptophan methyl ester), piperazine (B1678402), and N-methylpiperazine have demonstrated significant antiproliferative effects against human gynecological cancer cell lines, whereas vindoline itself was inactive. nih.gov This indicates that the addition of these pharmacophores can introduce new binding interactions or alter the molecule's properties to enhance its cytotoxic potential. nih.govresearchgate.net

In contrast, coupling vindoline with a 1,2,3-triazole or morpholine (B109124) moiety did not improve its efficacy, highlighting the specific nature of the structural requirements for enhanced activity. nih.gov These findings underscore that while the core vindoline structure is a valuable scaffold, its biological activity can be significantly modulated by substitutions at various positions.

Studies on other alkaloid derivatives provide further insights into SAR principles that may be applicable. For example, in a series of tetrahydroisoquinoline-based inhibitors, lipophilicity and the nature of linker groups were shown to be critical for antimycobacterial activity. nih.gov Similarly, for quinazoline-based EGFR inhibitors, substitutions on the aniline (B41778) moiety and the length of linker chains were found to be crucial for inhibitory activity. mdpi.comnih.gov While these are different compound classes, the principles of how structural modifications influence interactions with biological targets are broadly relevant.

Table 2: Biological Activity of Vindoline Derivatives

| Compound | Modification | Biological Activity |

|---|---|---|

| Vindoline | - | Inactive against tested gynecological cancer cell lines nih.gov |

| Vindoline-amino acid conjugates (e.g., with tryptophan methyl ester) | Addition of amino acid moiety | Significant antiproliferative effect nih.gov |

| Vindoline-piperazine conjugate | Addition of piperazine moiety | Significant antiproliferative effect; 5-times more effective than vinblastine sulfate (B86663) against SiHa cells nih.gov |

| Vindoline-N-methylpiperazine conjugate | Addition of N-methylpiperazine moiety | Significant antiproliferative effect nih.gov |

| Vindoline-1,2,3-triazole conjugate | Addition of 1,2,3-triazole moiety | No improvement in efficacy nih.gov |

Computational Approaches in SAR Analysis

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the SAR of complex molecules like this compound and its derivatives. nih.gov These in silico approaches allow for the prediction of binding affinities and the visualization of interactions between a ligand and its biological target at the molecular level. nih.govbsmiab.org

Molecular docking studies have been employed to compare the binding of monomeric vinca (B1221190) alkaloid precursors, vindoline and catharanthine, with their dimeric counterparts, vinblastine and vincristine (B1662923), to their target, tubulin. nih.gov These studies confirmed that the dimeric alkaloids bind with high affinity, while the monomers show only weak interactions, which aligns with their observed biological activities. nih.gov Such analyses can help to rationalize why specific structural features are necessary for potent inhibition.

For derivatives of other alkaloids, molecular docking has been instrumental in understanding SAR. For example, docking studies of quinazoline (B50416) derivatives in the active site of the epidermal growth factor receptor (EGFR) have explained why certain substitutions and linker lengths lead to more potent inhibition. mdpi.com These computational models can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern ligand binding, thereby guiding the rational design of more effective inhibitors. nih.gov

MD simulations further enhance this understanding by providing insights into the dynamic stability of ligand-protein complexes over time. nih.govbsmiab.org By simulating the movement of atoms in a virtual physiological environment, researchers can assess the stability of binding modes predicted by docking and analyze conformational changes in both the ligand and the target protein. nih.gov The application of these computational tools to this compound and its interactions with biosynthetic enzymes could provide a deeper, atomistic understanding of the substrate specificity observed experimentally.

Analytical Methodologies for Research on 11 O Demethyl 17 O Deacetylvindoline

Chromatographic Separation Techniques (e.g., HPLC, TLC)

The isolation and purification of 11-O-demethyl-17-O-deacetylvindoline from its natural source, Catharanthus roseus, necessitates effective chromatographic methods to separate it from a multitude of other structurally similar indole (B1671886) alkaloids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and preparative isolation of Catharanthus alkaloids. researchgate.net While specific HPLC parameters for this compound are not extensively detailed in isolation, methods developed for the separation of vindoline (B23647) and other precursors are directly applicable. researchgate.net A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Thin-Layer Chromatography (TLC) serves as a rapid and versatile tool for the qualitative analysis of plant extracts and for monitoring the progress of purification. libretexts.orgresearchgate.net It is particularly useful for initial screening and for optimizing solvent systems for column chromatography. An optimized TLC method for separating pharmaceutically valuable alkaloids from C. roseus utilized a mobile phase of Ethyl acetate: Benzene: Methanol: 25% Ammonia solution (100:5:5:3) and Cerium Ammonium (B1175870) Sulphate (CAS) reagent for visualization. researchgate.net

High-Performance Countercurrent Chromatography (HPCCC), an all-liquid separation technique, has also been successfully employed for the targeted isolation of indole alkaloids from C. roseus leaves. This method, guided by electrospray mass spectrometry (ESI-MS), allows for the large-scale separation of alkaloids based on their partitioning between two immiscible liquid phases. nih.gov

Table 1: Chromatographic Techniques for the Analysis of Catharanthus Alkaloids

| Technique | Principle | Application in Alkaloid Research |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a solid stationary phase and a liquid mobile phase under high pressure. | Quantitative analysis and preparative isolation of individual alkaloids from complex mixtures. |

| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material based on their differential migration with a solvent. libretexts.org | Rapid qualitative screening of plant extracts, monitoring reaction progress, and purity assessment. libretexts.orgresearchgate.net |

| High-Performance Countercurrent Chromatography (HPCCC) | Liquid-liquid partition chromatography where both the stationary and mobile phases are liquids. nih.gov | Preparative-scale isolation of target alkaloids from crude extracts. nih.gov |

Spectroscopic Characterization (e.g., NMR, MS) for Synthetic and Biosynthetic Studies

The unambiguous identification of this compound and the elucidation of its biosynthetic pathway are heavily reliant on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise chemical structure of isolated alkaloids. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual atoms. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity between atoms within the molecule, allowing for a complete and unambiguous structural assignment. The structures of numerous indole alkaloids from C. roseus have been elucidated using these techniques. mdpi.comresearchgate.net

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC (LC-MS), it allows for the identification of individual components in a complex mixture. researchgate.net Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. nih.govresearchgate.netmdpi.comnih.govresearchgate.net The fragmentation behavior of related indole alkaloids has been studied in detail, providing a basis for the characterization of new or modified structures within this class of compounds. nih.gov

Table 2: Spectroscopic Methods for the Characterization of this compound

| Technique | Principle | Information Obtained |

| ¹H NMR | Measures the magnetic properties of hydrogen nuclei. | Number of different types of protons, their chemical environment, and neighboring protons. |

| ¹³C NMR | Measures the magnetic properties of carbon-13 nuclei. | Number of different types of carbon atoms and their chemical environment. |

| 2D NMR (COSY, HSQC, HMBC) | Correlates signals from different nuclei to reveal through-bond connectivities. | Detailed molecular structure and stereochemistry. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and elemental formula. |

| Tandem MS (MS/MS) | Fragments a selected ion and analyzes the resulting fragment ions. | Structural information based on characteristic fragmentation patterns. nih.govresearchgate.netmdpi.comnih.govresearchgate.net |

Enzyme Assay Development and Quantification Methods

Studying the biosynthesis of vindoline involves the characterization of the enzymes that catalyze each step of the pathway. The conversion of this compound is a critical step, and specific enzyme assays have been developed to study the responsible methyltransferase.

An enzyme named S-adenosyl-L-methionine: this compound 11-O-methyltransferase has been isolated from C. roseus plants. nih.gov This enzyme specifically catalyzes the methylation of the 11-hydroxyl group of this compound. nih.gov Enzyme assays for this transferase typically involve incubating the purified enzyme with its substrate (this compound) and the methyl donor, S-adenosyl-L-methionine (SAM). The reaction progress can be monitored by quantifying the formation of the product, 17-O-deacetylvindoline, or by measuring the consumption of the substrates.

A common method for quantifying methyltransferase activity is to measure the production of the universal by-product S-adenosyl homocysteine (SAH). promega.com Commercially available kits, such as the MTase-Glo™ Methyltransferase Assay, provide a sensitive, luminescence-based method for detecting SAH. promega.compromega.com This assay can be used to monitor the activity of a broad range of methyltransferases and is suitable for high-throughput screening. promega.comrevvity.com

Table 3: Components of an Enzyme Assay for this compound 11-O-methyltransferase

| Component | Role |

| Enzyme | S-adenosyl-L-methionine: this compound 11-O-methyltransferase |

| Substrate | This compound |

| Co-substrate | S-adenosyl-L-methionine (SAM) |

| Product | 17-O-deacetylvindoline |

| By-product | S-adenosyl homocysteine (SAH) |

| Detection Method | HPLC, LC-MS (for product formation) or Luminescence-based assay (for SAH formation) promega.com |

Radioimmunoassays and Other Ligand Binding Assays

Radioimmunoassays (RIAs) and other ligand-binding assays are highly sensitive and specific methods that can be used for the quantification of alkaloids in crude plant extracts and other biological samples.

A radioimmunoassay has been developed for the quantification of vindoline. thieme-connect.comcapes.gov.brthieme-connect.com This assay utilizes antibodies raised against a vindoline derivative, which exhibit high affinity and specificity for vindoline. thieme-connect.comcapes.gov.brthieme-connect.com The assay is highly sensitive, with a detection limit in the femtomole range, and allows for the rapid analysis of a large number of samples. thieme-connect.comcapes.gov.brthieme-connect.com Given that this compound is a direct precursor to vindoline, it is plausible that a similar RIA could be developed for its specific quantification by raising antibodies against a derivative of this compound. The existing vindoline RIA may show some cross-reactivity with its precursors, which would need to be carefully evaluated.

Ligand-binding assays are also used to study the interaction of Vinca (B1221190) alkaloids with their biological targets, such as tubulin. nih.gov While these assays are typically focused on the pharmacologically active dimeric alkaloids like vinblastine (B1199706) and vincristine (B1662923), the principles can be applied to study the binding characteristics of their monomeric precursors. nih.govnih.gov

Table 4: Characteristics of a Radioimmunoassay for Vindoline

| Parameter | Value |

| Measuring Range | 0.5 - 100 pmol (0.2 - 45 ng) thieme-connect.comcapes.gov.brthieme-connect.com |

| Detection Limit | 110 fmol (5 x 10⁻¹¹ g) thieme-connect.comcapes.gov.brthieme-connect.com |

| Antibody Affinity (Ka) | 1.66 x 10¹⁰ M capes.gov.br |

| Reproducibility (CV) | ~2% thieme-connect.comcapes.gov.brthieme-connect.com |

| Application | Quantification of vindoline in crude plant extracts, cell cultures, and for biosynthetic studies. thieme-connect.comcapes.gov.brthieme-connect.com |

Future Directions and Emerging Research Avenues

Untapped Biosynthetic Potential and Novel Enzyme Discovery

The biosynthesis of vindoline (B23647) from its precursor, 11-O-demethyl-17-O-deacetylvindoline, involves a crucial methylation step. This reaction is catalyzed by the specific enzyme S-adenosyl-L-methionine: this compound 11-O-methyltransferase. nih.gov This enzyme demonstrates high substrate specificity, indicating that the O-methylation at the C-11 position is a committed step that precedes the O-acetylation at the C-17 position in the natural formation of vindoline. nih.gov

The existence of such a specific enzyme highlights the untapped potential for discovering novel enzymes that may act on this compound. Further research could focus on identifying and characterizing other potential enzymes, such as glycosyltransferases or acyltransferases, that could utilize this intermediate as a substrate. The discovery of such enzymes would open the door to creating a diverse array of novel monoterpenoid indole (B1671886) alkaloids (MIAs) with potentially new biological activities. The exploration of the substrate flexibility of known enzymes within the MIA pathway could also reveal unexpected catalytic activities towards this specific precursor.

Advanced Synthetic Strategies for Complex Derivatives

The unique chemical structure of this compound, with its reactive hydroxyl groups at the C-11 and C-17 positions, presents a valuable scaffold for the synthesis of complex derivatives. Advanced synthetic strategies can be employed to selectively modify these positions, leading to the creation of novel analogues of vindoline and, subsequently, new dimeric Vinca (B1221190) alkaloids.

One promising approach involves the use of protecting groups to selectively functionalize one hydroxyl group over the other. This would allow for the introduction of a wide variety of chemical moieties, including but not limited to, novel acyl groups, alkyl chains, or even carbohydrate units. Furthermore, modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could be applied to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the indole nucleus, further expanding the chemical diversity of the resulting derivatives. The synthesis of such complex derivatives is not only of academic interest but also holds significant potential for the development of new therapeutic agents with improved efficacy or novel mechanisms of action. nih.govresearchgate.net

Integrated Omics Approaches for Pathway Elucidation

The complete elucidation of the biosynthetic pathway leading to and from this compound can be significantly accelerated through the application of integrated omics approaches. By combining genomics, transcriptomics, proteomics, and metabolomics data from Catharanthus roseus, researchers can gain a comprehensive understanding of the genes, enzymes, and regulatory networks involved in the biosynthesis of this important intermediate. nih.gov

For instance, transcriptomic analysis can identify genes that are co-expressed with known genes in the vindoline pathway, pointing towards candidate genes for undiscovered enzymes. pnas.org Proteomic studies can then confirm the presence and abundance of these enzymes in specific tissues or under particular conditions. nih.govebi.ac.uk Metabolomic profiling, in turn, can track the flux of intermediates, including this compound, through the pathway and identify any bottlenecks or alternative branches. nih.gov The integration of these multi-omics datasets will not only help to fill the remaining gaps in our knowledge of vindoline biosynthesis but also provide valuable targets for metabolic engineering efforts aimed at increasing the production of desired alkaloids. jipb.net

Sustainable Production Methodologies and Biocatalysis

The development of sustainable and cost-effective methods for the production of this compound and its derivatives is a key area of future research. One of the most promising approaches is the use of metabolically engineered microorganisms, such as Saccharomyces cerevisiae (yeast), to produce these compounds. nih.govnih.govresearchgate.netmdpi.com By introducing the relevant genes from C. roseus into yeast, it is possible to create microbial cell factories that can convert simple sugars into valuable alkaloid precursors. nih.govnih.govresearchgate.netmdpi.com

This approach offers several advantages over traditional plant extraction methods, including faster production times, greater control over the production process, and the potential for higher yields. nih.govnih.govresearchgate.netmdpi.com Furthermore, the accumulation of specific intermediates like this compound could be achieved by selectively expressing or knocking out specific genes in the engineered pathway.

Q & A

Q. Methodological Insight :

- Standardization : Use recombinant enzymes expressed in heterologous systems (e.g., E. coli) to eliminate plant matrix interference .

- Substrate Validation : Verify substrate integrity via NMR and mass spectrometry to ensure no residual acetylation from upstream reactions .

- Kinetic Assays : Employ stopped-flow spectrophotometry to measure real-time SAM consumption, reducing artifacts from endpoint assays .

What experimental designs are optimal for studying the substrate specificity of this compound-modifying enzymes?

Advanced Research Focus

Enzymes like 11-O-methyltransferase exhibit strict substrate specificity, but structural analogs (e.g., 16-hydroxytabersonine) may compete or inhibit activity .

Q. Methodological Insight :

- Docking Simulations : Use molecular modeling (e.g., AutoDock) to predict binding affinities for analogs .

- Competitive Inhibition Assays : Co-incubate enzymes with this compound and analogs, quantifying inhibition via IC50 values .

- Site-Directed Mutagenesis : Target active-site residues (e.g., His-209 in EC 2.1.1.94) to validate substrate-binding motifs .

How can researchers quantify this compound in complex plant matrices?

Basic Research Focus

Accurate quantification requires separation from structurally similar intermediates (e.g., 17-O-deacetylvindoline).

Q. Methodological Insight :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–280 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

- Calibration Standards : Synthesize pure this compound via in vitro enzymatic methylation of 17-O-deacetylvindoline, validated by LC-HRMS .

- Internal Standards : Use deuterated analogs (e.g., d3-SAM) to correct for ionization variability in mass spectrometry .

What are the challenges in heterologously expressing 11-O-methyltransferase (EC 2.1.1.94) for large-scale vindoline production?

Advanced Research Focus

Heterologous expression in microbial systems often results in insoluble or inactive enzyme due to improper folding or lack of plant-specific chaperones .

Q. Methodological Insight :

- Codon Optimization : Optimize gene sequences for E. coli or yeast expression systems to improve translation efficiency .

- Fusion Tags : Use maltose-binding protein (MBP) or SUMO tags to enhance solubility and facilitate purification .

- In Vivo Activity Assays : Co-express with Catharanthus cytochrome P450 reductases to supply reducing equivalents for SAM regeneration .

How do researchers address variability in enzyme stability during kinetic studies of 11-O-methyltransferase?

Advanced Research Focus

Enzyme instability (e.g., oxidation of active-site cysteine residues) can skew kinetic parameters.

Q. Methodological Insight :

- Stabilization Buffers : Include reducing agents (e.g., 2 mM DTT) and glycerol (10–20% v/v) in assay buffers .

- Temperature Control : Perform assays at 25°C (not 37°C) to slow denaturation .

- Pre-steady-state Kinetics : Use rapid-quench flow systems to capture initial reaction rates before enzyme degradation .

What computational tools are effective for predicting the biosynthetic gene cluster of this compound?

Advanced Research Focus

Gene clusters in Catharanthus roseus are often fragmented in draft genomes, complicating pathway elucidation.

Q. Methodological Insight :

- Genome Mining : Use antiSMASH or PRISM to identify candidate methyltransferase genes adjacent to cytochrome P450s (e.g., CYP71D1) .

- Phylogenetic Profiling : Compare gene clusters with those in related alkaloid-producing plants (e.g., Rauvolfia serpentina) to infer function .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.